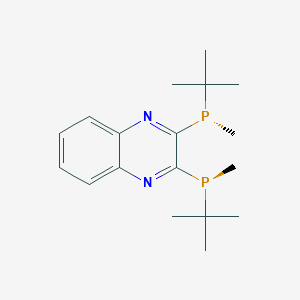

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is systematically named according to IUPAC rules as (S,S)-(+)-2,3-bis[(2,2-dimethylpropyl)methylphosphanyl]quinoxaline . Its molecular formula is C₁₈H₂₈N₂P₂ , with a molecular weight of 334.38 g/mol . The structure features a quinoxaline backbone substituted at the 2- and 3-positions with tert-butylmethylphosphino groups, each containing a stereogenic phosphorus atom.

The SMILES notation (CP(c1nc2ccccc2nc1P(C)C(C)(C)C)C(C)(C)C) and InChI key (DRZBLHZZDMCPGX-FGZHOGPDSA-N) explicitly define the stereochemistry and connectivity. The molecule exhibits C₂ symmetry , with the two phosphine groups arranged in a mirror-plane configuration, contributing to its air stability and ligand efficacy in catalysis.

Crystallographic Characterization and Stereochemical Configuration

X-ray crystallographic studies of metal complexes incorporating this compound reveal key structural details. For example, in a gold(III) complex, the ligand adopts a square-planar geometry with Au–P bond lengths of 2.292–2.298 Å and Cl–Au–Cl bond angles of 91.8° . The C₂-symmetric arrangement ensures minimal steric clash, enabling precise stereochemical control in catalytic applications.

The specific optical rotation of the (S,S)-enantiomer is [α]²⁰D = +50° to +55° (c = 1 in CHCl₃), contrasting with the (R,R)-enantiomer’s [α]²⁰D = -48° to -53° . Crystallographic data for the free ligand (Table 1) highlight its rigid quinoxaline core and tert-butyl substituents, which prevent epimerization under ambient conditions.

Table 1: Selected crystallographic parameters for this compound derivatives

| Parameter | Value (Au(III) complex) |

|---|---|

| Coordination geometry | Square-planar |

| Au–P bond length | 2.292–2.298 Å |

| P–Au–P bond angle | 89.4° |

| Space group | P1 (triclinic) |

| Reference |

Comparative Analysis of (R,R) and (S,S) Enantiomeric Forms

The (R,R) and (S,S) enantiomers of 2,3-Bis(tert-butylmethylphosphino)quinoxaline exhibit identical physical properties (e.g., melting point: 100–105°C) but differ in stereochemical orientation. Key distinctions include:

- Optical Activity : The (S,S)-enantiomer rotates plane-polarized light clockwise ([α]²⁰D = +50° to +55°), while the (R,R)-enantiomer rotates it counterclockwise ([α]²⁰D = -48° to -53°).

- Catalytic Performance : In nickel-catalyzed asymmetric Heck reactions, the (R,R)-enantiomer achieves >90% enantiomeric excess (ee) , whereas the (S,S)-enantiomer produces the mirror-image product with comparable efficiency.

- Biological Activity : Both enantiomers show similar antiproliferative effects against cancer cell lines (IC₅₀ = 1.08–4.83 µM), suggesting no enantioselective interaction in biological systems.

Table 2: Comparative properties of (R,R)- and (S,S)-enantiomers

The stereochemical integrity of both enantiomers remains intact under standard conditions due to the rigid tert-butyl groups and restricted rotation around the P–C bonds. This stability makes them valuable in asymmetric synthesis, where configurational retention is critical.

Eigenschaften

IUPAC Name |

(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBLHZZDMCPGX-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866081-62-1, 1107608-80-9 | |

| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline involves asymmetric electrophilic substitution reactions at the stereogenic phosphorus center. The synthetic route typically includes the reaction of quinoxaline with tert-butylmethylphosphine under controlled conditions to ensure the retention of the desired stereochemistry . Industrial production methods may involve the use of chiral resolution techniques or asymmetric catalysis to obtain the enantiomerically pure compound .

Analyse Chemischer Reaktionen

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often retaining its stereochemistry.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Asymmetric Synthesis

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline acts as a highly efficient chiral ligand in asymmetric catalysis. Its air stability allows it to function effectively under mild conditions without undergoing oxidation or epimerization. This property is crucial for maintaining enantioselectivity in reactions such as:

- Hydrogenation Reactions : The ligand facilitates hydrogenation of various substrates with low catalyst loadings, yielding high turnover numbers (TONs). Studies have shown that reactions using this ligand can achieve outstanding enantioselectivities, making it invaluable in the synthesis of chiral compounds .

- Cross-Coupling Reactions : The compound has been successfully employed in palladium-catalyzed cross-coupling reactions, where it enhances the selectivity and efficiency of forming carbon-carbon bonds. This application is particularly relevant in the pharmaceutical industry for synthesizing complex molecules .

| Reaction Type | Catalyst Type | Enantioselectivity | Conditions |

|---|---|---|---|

| Hydrogenation | Pd | High | Mild, air-stable conditions |

| Cross-Coupling | Pd | High | Various substrates |

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of quinoxaline derivatives, including those incorporating this compound. Research indicates that quinoxaline-based compounds exhibit significant activity against various bacterial strains, including resistant strains like MRSA and VRE .

- Mechanism of Action : The antimicrobial action is believed to stem from the quinoxaline nucleus's ability to interfere with bacterial cell wall synthesis and biofilm formation, which are critical factors in bacterial resistance mechanisms .

2.2 Anticancer Properties

Quinoxaline derivatives are also being explored for their anticancer properties. The compound has been synthesized into various derivatives that show promising results against different cancer cell lines:

- Histone Deacetylase (HDAC) Inhibition : Compounds derived from this compound have demonstrated potent HDAC inhibitory activities, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival .

- Cytotoxicity Studies : In vitro studies have shown that these derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .

| Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Antimicrobial | MRSA | 0.25 - 1 mg/L |

| Anticancer | HepG-2 | 1.76 µM |

Synthesis and Stability

The synthesis of this compound is relatively straightforward and can be performed under standard laboratory conditions without requiring highly specialized equipment. The compound's stability at ambient conditions makes it an attractive choice for both academic research and industrial applications.

Wirkmechanismus

The mechanism by which (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to the desired stereoselective transformation .

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Comparison: (S,S)- vs. (R,R)-QuinoxP*

The (S,S)- and (R,R)-QuinoxP* enantiomers show nearly identical cytotoxicity profiles in cancer cell lines (Table 1), unlike platinum or ruthenium enantiomeric complexes, which often exhibit divergent activities . Both enantiomers form stable Au(III) complexes with comparable IC₅₀ values, suggesting minimal stereochemical influence on anticancer efficacy.

Table 1. Cytotoxicity of (S,S)- and (R,R)-QuinoxP* Au(III) Complexes

| Compound | MDA-MB-468 (IC₅₀, µM) | H460 (IC₅₀, µM) | HCC1937 (IC₅₀, µM) |

|---|---|---|---|

| (S,S)-QuinoxP* Au(III) | 1.08 | 2.12 | 2.01 |

| (R,R)-QuinoxP* Au(III) | 1.51 | 1.98 | 1.89 |

| Cisplatin | 2.09 | 3.45 | 4.12 |

| Auranofin | 1.31 | 2.89 | 3.76 |

Comparison with Other Gold-Based Anticancer Agents

(S,S)-QuinoxP* Au(III) complexes exhibit superior stability and cytotoxicity compared to classical gold drugs like auranofin. Their inertness to glutathione (GSH) over 48 hours contrasts with auranofin, which rapidly decomposes in GSH-rich environments . Additionally, their IC₅₀ values in triple-negative breast cancer (MDA-MB-468) are lower than cisplatin, highlighting enhanced potency (Table 1).

Ligand Properties vs. Other Phosphine Ligands

(S,S)-QuinoxP* stands out for its air stability, unlike traditional P-chiral ligands (e.g., DIPAMP, CAMP), which require inert atmospheres . This property simplifies synthetic workflows and storage. In catalysis, (S,S)-QuinoxP* enables high enantioselectivity in Rh-catalyzed hydrogenations (e.g., >90% ee for prochiral amines) , rivaling DIOP but with improved practicality.

Table 2. Ligand Properties Comparison

| Ligand | Air Stability | Enantioselectivity (Rh Catalysis) | Solubility |

|---|---|---|---|

| (S,S)-QuinoxP* | High | >90% ee | Methanol, Toluene |

| DIPAMP | Low | 88–95% ee | Dichloromethane |

| DIOP | Moderate | 70–85% ee | Tetrahydrofuran |

Structural Analogues in Quinoxaline Derivatives

While many quinoxaline derivatives (e.g., 2,3-bis(bromomethyl)quinoxaline) are explored for antimicrobial applications , (S,S)-QuinoxP* is tailored for metal coordination and anticancer use. The tert-butyl groups enhance steric bulk, stabilizing metal complexes, whereas electron-withdrawing substituents (e.g., in pyridopyrazine derivatives) prioritize optoelectronic properties .

Biologische Aktivität

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral phosphine ligand recognized for its stability and efficiency in asymmetric catalysis. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₈N₂P₂

- Molecular Weight : 334.38 g/mol

- Structure : The compound possesses a C2-symmetric structure which enhances its effectiveness in coordinating with transition metals, crucial for catalytic reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of gold(III) complexes formed with this compound. For instance, one study synthesized two gold(III) complexes and evaluated their antiproliferative activities across various cancer cell lines. The results indicated promising cytotoxic effects with IC50 values ranging from 1.08 to 4.83 µM, particularly against triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Gold(III) Complex 1 | MDA-MB-468 | 1.51 |

| Gold(III) Complex 2 | MDA-MB-468 | 1.08 |

| Auranofin | MDA-MB-468 | Comparable |

These findings suggest that the this compound ligand enhances the efficacy of metal complexes in targeting cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The ligand's ability to coordinate with transition metals facilitates the formation of active metal complexes that can interact with biological targets.

- Stability and Reactivity : Its air stability under ambient conditions allows for prolonged activity in biological systems without degradation.

- Enantioselectivity : The unique chirality may influence how these compounds interact with biological receptors or enzymes, potentially enhancing selectivity and reducing side effects.

Case Studies

- Gold Complexes and Cancer Cell Lines :

-

Antimicrobial Screening :

- Although direct studies on the compound are sparse, related quinoxaline derivatives have been shown to possess significant antibacterial properties against resistant strains.

- Compounds derived from quinoxaline frameworks have been effective in preventing biofilm formation in bacteria, which is critical for treating chronic infections .

Q & A

Q. Basic

- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR confirm structural integrity and chirality. For example, ³¹P NMR detects phosphorus environments, while optical rotation ([α]D +54.3° in CHCl₃) verifies enantiopurity .

- X-ray crystallography : Validates stereochemistry and coordination geometry in metal complexes (e.g., AuCl₂ adducts) .

- HPLC : Reverse-phase HPLC ensures >97% purity post-synthesis .

How does the ligand's P-chirality and steric bulk influence enantioselectivity in asymmetric hydrogenation?

Advanced

The tert-butyl groups create a rigid, sterically hindered environment, enabling high enantioselectivity (>90% ee) in Rh-catalyzed hydrogenations. The P-chiral centers dictate face-selective substrate binding, as shown in reductions of prochiral olefins . Comparative studies with less bulky analogs (e.g., BINAP) demonstrate that steric bulk minimizes undesired substrate orientations .

What are the mechanistic implications of pseudorotation during ligand synthesis?

Advanced

Pseudorotation during lithiation ensures retention of configuration at phosphorus. The five-coordinate intermediate undergoes Berry pseudorotation, allowing chloride elimination without racemization. This step is critical for preserving enantiopurity in the final ligand . Computational studies suggest transition states with low activation barriers facilitate this process .

How do air-stability properties of this ligand compare to other P-chiral phosphines?

Advanced

Unlike many P-chiral ligands, (S,S)-QuinoxP* is air-stable in solid form due to electron-withdrawing quinoxaline and bulky tert-butyl groups, which reduce oxidation susceptibility . However, solutions in polar solvents (e.g., DCM) remain moisture-sensitive, requiring inert atmospheres for storage .

What strategies mitigate challenges in coordinating this ligand with late transition metals?

Q. Advanced

- Pre-activation : Use of [AuCl₄]⁻ or [Rh(COD)]⁺ precursors ensures efficient metal-ligand binding, as seen in [QuinoxP*AuCl₂]⁺ complexes (36–41% yields) .

- Solvent effects : Non-coordinating solvents (e.g., DCM) prevent ligand displacement during complexation .

How to resolve contradictions in catalytic performance data when using different metal precursors?

Q. Methodological

- Reaction conditions : Rh(I) precursors favor hydrogenation, while Pd(0) or Au(I/III) systems excel in cross-coupling. For example, Rh/QuinoxP* achieves 92% ee in ketone hydrogenation, whereas Au complexes show redox-specific activity .

- Ligand-to-metal ratio : A 1:1 ratio optimizes catalytic activity; excess ligand can inhibit metal center accessibility .

What role does the quinoxaline backbone play in electronic tuning of the ligand?

Advanced

The quinoxaline moiety provides π-accepting properties, stabilizing low-valent metal centers (e.g., Rh(I)) during catalysis. This backbone also enhances rigidity, reducing conformational flexibility and improving enantioselectivity. Comparative studies with pyrazine-linked analogs show reduced activity, highlighting quinoxaline’s electronic superiority .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.